molecular formula C20H30N2O2 B14797242 tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate

tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate

Cat. No.: B14797242
M. Wt: 330.5 g/mol
InChI Key: IHQSWPOUPYXQNN-UHFFFAOYSA-N
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Description

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is a complex organic compound with a unique structure that includes a cyclopropyl group, a phenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclohexyl intermediates. One common method involves the reaction of a cyclohexylamine derivative with a phenylcyclopropyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
  • tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexylcarbamate

Uniqueness

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is unique due to its combination of a cyclopropyl group, a phenyl group, and a cyclohexyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-16-11-9-15(10-12-16)21-18-13-17(18)14-7-5-4-6-8-14/h4-8,15-18,21H,9-13H2,1-3H3,(H,22,23)

InChI Key

IHQSWPOUPYXQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2C3=CC=CC=C3

Origin of Product

United States

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